molecular formula C12H13ClFNO3 B1384899 Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217704-47-6

Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384899
CAS RN: 1217704-47-6
M. Wt: 273.69 g/mol
InChI Key: BYOXPBJIZFGMQZ-WPRPVWTQSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate” is not available in the current resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not documented in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, these specific details for “this compound” are not available in the current resources .

Scientific Research Applications

Molecular Docking and QSAR Studies

Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate and related compounds have been studied for their potential as c-Met kinase inhibitors. Docking studies helped analyze molecular features contributing to high inhibitory activity, and QSAR methods predicted the biological activities of these inhibitors (Caballero et al., 2011).

Synthesis and Structural Analysis

Efficient synthesis methods for similar compounds have been developed, enabling access to libraries of important pyrrole systems, potentially useful for various scientific applications (Dawadi & Lugtenburg, 2011). Additionally, structural analysis of related molecules using spectroscopic methods and computational studies, including density functional theory (DFT), has been conducted to understand their molecular properties (Ulaş, 2021).

Development of Fluoroionophores

Derivatives of these compounds have been developed as fluoroionophores, exhibiting spectra diversity when interacting with various metal cations. This has implications for their use in cellular metal staining and fluorescence methods (Hong et al., 2012).

Pharmacokinetics and Ligand Development

Studies have also been conducted on the pharmacokinetics of related α4β1 integrin antagonists in different rat strains, revealing significant strain differences associated with albumin genetic polymorphism (Ito et al., 2007). Furthermore, novel series of compounds have been synthesized as potential PET imaging agents for nicotinic acetylcholine receptors, with improved lipophilicity for faster BBB penetration (Brown et al., 2002).

Mechanism of Action

The mechanism of action describes how a compound produces its effect on a living organism. The mechanism of action for “Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate” is not documented in the available resources .

Safety and Hazards

The safety and hazards associated with a compound relate to its potential risks in handling and use. The specific safety and hazards for “Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate” are not documented in the available resources .

properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOXPBJIZFGMQZ-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 4
Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate

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